molecular formula C22H23N3O2 B2814223 N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034619-21-9

N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2814223
CAS No.: 2034619-21-9
M. Wt: 361.445
InChI Key: KJKMLNXNMMNDSD-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a complex organic compound that features a naphthalene group, a pyridine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, is functionalized to introduce a reactive group, such as a halide or an alcohol.

    Pyridine Coupling: The functionalized naphthalene is then coupled with a pyridine derivative through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

    Piperidine Introduction: The intermediate product is reacted with a piperidine derivative, often through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Product Purification: The crude product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the compound, especially on the amide group, using reducing agents such as lithium aluminum hydride or borane complexes.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of naphthalene and pyridine.

    Reduction: Reduced amide to amine.

    Substitution: Substituted naphthalene or pyridine derivatives.

Scientific Research Applications

Chemistry

N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.

Biology

In biological research, this compound can be used as a ligand in binding studies to understand protein-ligand interactions, which is crucial for drug discovery.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylmethyl)-3-(pyridin-3-yloxy)piperidine-1-carboxamide
  • N-(naphthalen-2-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
  • N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide

Uniqueness

N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is unique due to the specific positioning of the naphthalene and pyridine rings, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in distinct pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(24-15-18-7-3-6-17-5-1-2-9-21(17)18)25-14-4-8-20(16-25)27-19-10-12-23-13-11-19/h1-3,5-7,9-13,20H,4,8,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKMLNXNMMNDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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